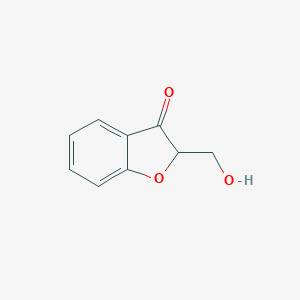

2-(Hydroxymethyl)benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate d'amuvatinib est un inhibiteur de tyrosine kinase multi-cible administré par voie orale. Il est connu pour sa capacité à supprimer c-MET, c-RET et les formes mutantes de c-KIT, du récepteur alpha du facteur de croissance dérivé des plaquettes (PDGFRα) et de FLT3. De plus, il inhibe la protéine Rad51, un composant essentiel de la réparation de l'ADN double brin dans les cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate d'amuvatinib implique plusieurs étapes, notamment la formation d'un cycle pipérazine et l'introduction de divers groupes fonctionnels. La voie de synthèse détaillée est propriétaire et n'est pas entièrement divulguée dans la littérature publique. elle implique généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de réaction spécifiques pour obtenir la structure chimique souhaitée .

Méthodes de production industrielle : La production industrielle du chlorhydrate d'amuvatinib suit probablement une voie de synthèse multi-étapes similaire, optimisée pour la production à grande échelle. Cela comprend l'utilisation de réactifs de haute pureté, des conditions de réaction contrôlées et des techniques de purification pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group at the 2-position undergoes selective oxidation to yield carbonyl derivatives. For example:

- Catalytic oxidation : Using pyridinium chlorochromate (PDC) on SiO₂ in CH₂Cl₂ converts the benzylic alcohol to a ketone, retaining the benzofuran ring structure .

- Jones' reagent : Oxidizes secondary alcohols to ketones, though yields may vary depending on steric hindrance .

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylic alcohol oxidation | PDC/SiO₂, CH₂Cl₂ | 3-Oxobenzofuran derivative | 96% |

Reduction Reactions

The carbonyl group at the 3-position can be reduced to a secondary alcohol:

- NaBH₄ : Selectively reduces the ketone to a diol without affecting the hydroxymethyl group .

- Catalytic hydrogenation : Pd/C under H₂ atmosphere reduces the ketone while preserving aromaticity .

Substitution Reactions

Electrophilic substitution occurs on the benzofuran ring:

- Halogenation : Halogenating agents (e.g., Cl₂, Br₂) introduce halogens at the 5- or 7-position, depending on directing groups .

- Nitration : HNO₃/H₂SO₄ selectively nitrates the para position relative to the hydroxymethyl group .

Condensation Reactions

The hydroxymethyl group participates in aldol-like condensations:

- With aldehydes : In the presence of morpholine acetate, it forms 2-arylidene derivatives (e.g., 2-benzylidenebenzofuran-3(2H)-one) .

- Cross-aldol reactions : Proline-mediated aldolization enables stereoselective C–C bond formation .

| Substrate | Reaction Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-(Hydroxymethyl)benzofuran-3(2H)-one | Benzaldehyde | Morpholine acetate | 2-Benzylidene derivative | 85% |

Cyclization and Ring-Opening

- Intramolecular cyclization : Under organocatalytic conditions (e.g., proline), the compound forms spirocyclic derivatives via enamine intermediates .

- Acid-catalyzed ring-opening : HCl in dioxane cleaves the furanone ring, yielding substituted phenols .

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization:

- Suzuki–Miyaura : Aryl boronic acids couple at the 5-position using Pd(PPh₃)₄ .

- Sonogashira : Terminal alkynes form ethynyl-substituted derivatives under CuI/Pd catalysis .

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity:

- Anticancer : 2-Benzylidene analogs inhibit kinase pathways (IC₅₀ = 8.86 μM) .

- Antimicrobial : Halogenated derivatives show MIC values as low as 2 µg/mL against Staphylococcus aureus .

Comparative Reactivity

Key structural analogs and their reactivity differences:

| Compound | Structural Feature | Reactivity Difference |

|---|---|---|

| Benzofuran-3(2H)-one | Lacks hydroxymethyl | No aldol condensation |

| 2-Hydroxybenzofuran-3(2H)-one | Hydroxy at C2 | Preferential O-alkylation |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is primarily explored for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that 2-(Hydroxymethyl)benzofuran-3(2H)-one exhibits significant antimicrobial effects by inhibiting bacterial growth through interference with metabolic pathways. It shows promise against various bacterial strains, potentially acting by binding to specific bacterial enzymes.

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, it has been tested on HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, showing increased caspase-3 activity and decreased levels of anti-apoptotic proteins like Bcl-2 . The following table summarizes these findings:

| Cell Line | Concentration (µM) | Caspase-3 Activity (Fold Increase) | Bcl-2 Level (Relative Expression) |

|---|---|---|---|

| HepG2 | 7.9 | 7.0 | ↓ |

| MCF-7 | 6.1 | 5.8 | ↓ |

Biological Research Applications

In addition to its medicinal applications, the compound is being investigated for its role in biological research:

- Enzyme Interaction Studies : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for understanding its mechanism of action in both antimicrobial and anticancer contexts.

Industrial Applications

Beyond the laboratory, this compound has potential industrial applications:

- Synthesis of Other Compounds : It serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to undergo various chemical reactions, including oxidation and substitution, making it valuable in organic synthesis .

Case Studies

Several case studies highlight the compound's effectiveness in specific applications:

- Antimicrobial Efficacy : A study conducted on multiple bacterial strains demonstrated that this compound significantly inhibited growth compared to control groups, suggesting its potential as a lead compound for new antibiotics .

- Cancer Cell Line Studies : In vitro studies showed that treatment with this compound led to marked apoptosis in cancer cell lines, indicating its potential utility in developing anticancer therapies .

Mécanisme D'action

Amuvatinib hydrochloride exerts its effects by selectively inhibiting multiple tyrosine kinases, including c-MET, c-RET, c-KIT, PDGFRα, and FLT3. It also suppresses Rad51 protein, which is essential for homologous recombination and double-stranded DNA repair in cancer cells. By inhibiting these targets, amuvatinib hydrochloride disrupts critical signaling pathways and DNA repair mechanisms, leading to cancer cell death .

Comparaison Avec Des Composés Similaires

Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used to treat renal cell carcinoma and gastrointestinal stromal tumors.

Sorafenib: A kinase inhibitor used to treat liver, kidney, and thyroid cancers.

Uniqueness: Amuvatinib hydrochloride is unique in its ability to inhibit multiple tyrosine kinases and Rad51 protein simultaneously. This multi-targeted approach enhances its efficacy in disrupting cancer cell signaling and DNA repair mechanisms, making it a promising candidate for combination therapies .

Activité Biologique

2-(Hydroxymethyl)benzofuran-3(2H)-one, also known as a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, antitumor, and cytotoxic effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10O3. Its structure includes a benzofuran ring with a hydroxymethyl group, which is crucial for its biological activity. The compound's structural characteristics contribute to its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi. For instance:

- Bacterial Inhibition : The compound demonstrates inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Antifungal Activity : It also shows effectiveness against Candida albicans, with studies reporting a percentage inhibition of around 70% at concentrations of 100 µg/mL .

2. Antitumor Activity

The antitumor potential of this compound has been evaluated in several cancer cell lines:

- Cytotoxicity Assays : In vitro studies using the MTT assay revealed that the compound has an IC50 value of approximately 15 µM against the A549 lung cancer cell line, indicating moderate cytotoxicity.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .

3. Other Biological Activities

In addition to its antimicrobial and antitumor properties, this compound has been investigated for other activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Antinociceptive Properties : Research has indicated potential pain-relieving effects in animal models, suggesting a role in pain management therapies .

Research Findings and Case Studies

A number of studies have explored the biological activities of this compound:

-

Study on Antimicrobial Activity :

- Conducted by , this study assessed the antimicrobial efficacy against various bacterial strains and fungi, confirming significant activity.

- Cytotoxicity Evaluation :

- Mechanistic Insights :

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Antitumor Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Moderate | Moderate | ~15 µM |

| Benzofuran derivatives (general) | Variable | Variable | Varies |

Propriétés

IUPAC Name |

2-(hydroxymethyl)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8,10H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSDOLJRZHAAAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(O2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.